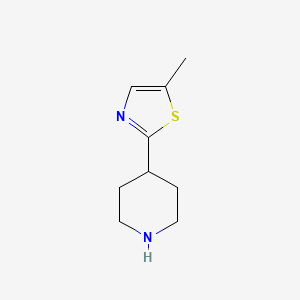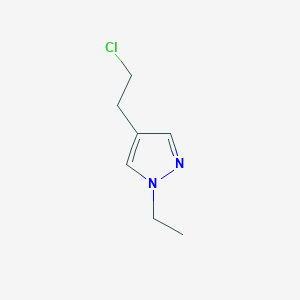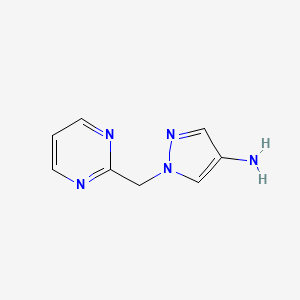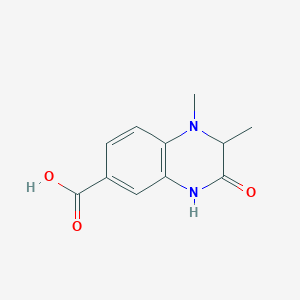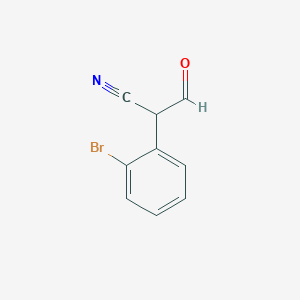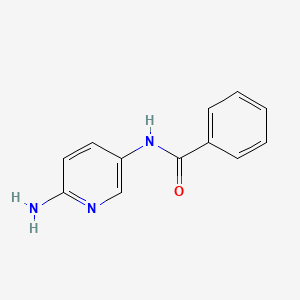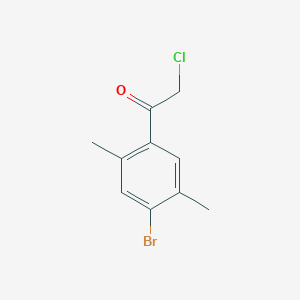
1-(4-Bromo-2,5-dimethylphenyl)-2-chloroethan-1-one
Übersicht
Beschreibung
1-(4-Bromo-2,5-dimethylphenyl)-2-chloroethan-1-one, also known as 2-chloro-1-(4-bromo-2,5-dimethylphenyl)ethan-1-one, is a brominated alkyl phenyl compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid with a boiling point of 148-149°C and a melting point of -35℃. It is soluble in water, ethanol, and other organic solvents. The compound is commercially available and can be synthesized in the laboratory.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research into the crystal structures of related bromo-dimethylphenyl compounds has provided insights into their molecular configurations, which are crucial for understanding the reactivity and properties of similar chemicals. For instance, the study by Peters et al. (1994) on the crystal structure of a dimethylphenyl compound highlights the significance of such analysis in designing materials with desired physical and chemical properties (Peters, K., Peters, E., Schnering, H., Bringmann, G., Schwarz, B., & Egner, T., 1994).
Synthesis and Reactivity
The synthesis and structural characterization of compounds like 5-bromo-2,3-dimethylphenol by Niestroj et al. (1998) contribute to the field of synthetic organic chemistry, offering pathways to novel compounds with potential applications in material science, medicinal chemistry, and catalysis (Niestroj, A., Bruhn, C., & Maier, M., 1998).
Metal-Organic Frameworks (MOFs)
Research by Shi et al. (2015) on dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks illustrates the application of bromo-dimethylphenyl-related compounds in developing MOFs for luminescence sensing. Such frameworks have potential uses in detecting environmental pollutants and in sensor technology (Shi, B., Zhong, Y., Guo, L., & Li, G., 2015).
Organic Reaction Mechanisms
The study of structural factors controlling the aggregation of lithium phenolates by Jackman and Smith (1988) provides fundamental insights into the behavior of organic molecules in various solvents, critical for designing chemical reactions and understanding mechanisms in organic synthesis (Jackman, L. M., & Smith, B. D., 1988).
Eigenschaften
IUPAC Name |
1-(4-bromo-2,5-dimethylphenyl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO/c1-6-4-9(11)7(2)3-8(6)10(13)5-12/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKVHDILPSUAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2,5-dimethylphenyl)-2-chloroethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



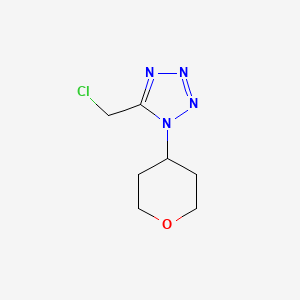


![{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanamine](/img/structure/B1528650.png)
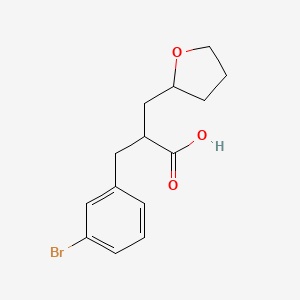
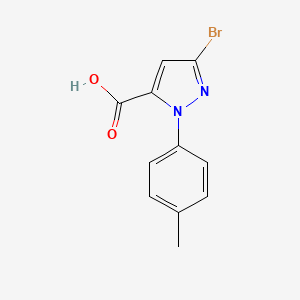
![(2-Methoxyethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1528653.png)
